![molecular formula C21H19ClN2O4 B2750847 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859142-05-5](/img/structure/B2750847.png)
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a chromenone group. Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Chromenone is a type of heterocyclic compound that is often found in various natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Piperazine rings can participate in a variety of reactions, including substitutions and additions .科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial activities. For example, novel derivatives have been designed and tested against various microorganisms, showing moderate to good antimicrobial properties. This area of research is critical for developing new antibiotics and addressing the challenge of antibiotic resistance (Bektaş et al., 2007).
Antitumor and Anticancer Research
Research on compounds with similar structures has explored their potential in anticancer therapy. Studies have demonstrated that certain derivatives exhibit promising antiproliferative activities against cancer cell lines, highlighting the potential of these compounds in cancer research and therapy. Molecular docking studies have been employed to understand the interaction of these compounds with specific cancer-related targets, providing insights into their mechanism of action and guiding the design of more effective anticancer drugs (Parveen et al., 2017).
Anti-Inflammatory Applications
Research has also focused on evaluating the anti-inflammatory properties of related compounds. Novel derivatives have been synthesized and assessed for their ability to inhibit pro-inflammatory cytokines, showing significant anti-inflammatory activity. These findings are important for developing new treatments for inflammatory diseases and understanding the underlying mechanisms of inflammation (Hatnapure et al., 2012).
Immunomodulatory Effects
Some derivatives have been investigated for their immunomodulatory activities. These studies have revealed that certain compounds can modulate the immune response, offering potential applications in treating immune-related disorders. The compounds' effects on cytokine production and their ability to influence immune cell proliferation provide valuable insights into their potential therapeutic uses (Zimecki et al., 2009).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, suggesting that the compound could potentially interact with multiple targets.
Mode of Action
The presence of the piperazine moiety suggests that it might interact with its targets in a similar manner to other piperazine-containing drugs . These drugs typically act by binding to their targets and modulating their activity, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Given the wide range of biological and pharmaceutical activity shown by piperazine derivatives , it is likely that the compound could affect multiple pathways
Pharmacokinetics
Piperazine derivatives are generally well absorbed and distributed in the body . The compound’s bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential for the compound to interact with multiple targets and affect various biochemical pathways , it could have diverse effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets. For example, the compound’s action could be influenced by the pH of the environment, as this can affect the ionization state of the compound and its ability to interact with its targets .
特性
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c22-15-2-1-3-16(9-15)24-6-4-23(5-7-24)12-14-8-21(25)28-18-11-20-19(10-17(14)18)26-13-27-20/h1-3,8-11H,4-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCMSZFWSLUMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

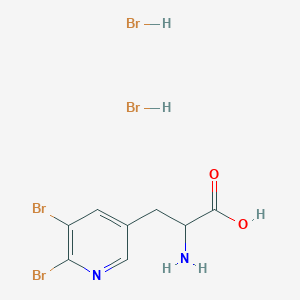
![4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2750766.png)
![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)
![4-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2750770.png)
![N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2750772.png)
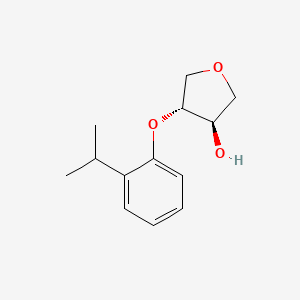
![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)
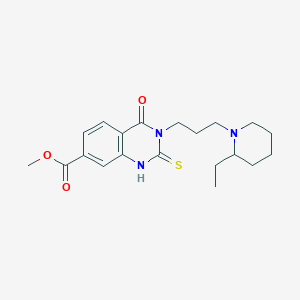
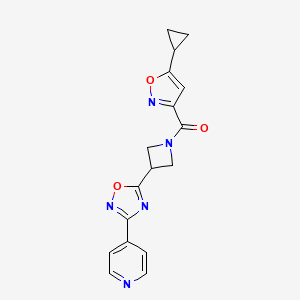
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)
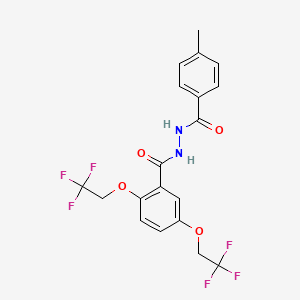
![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)